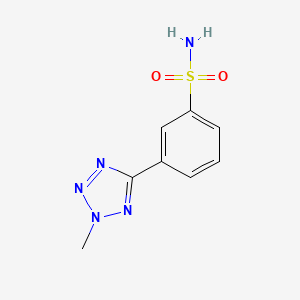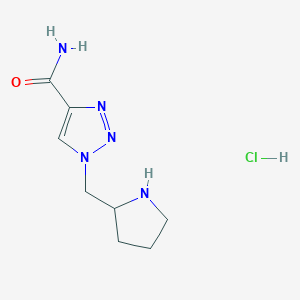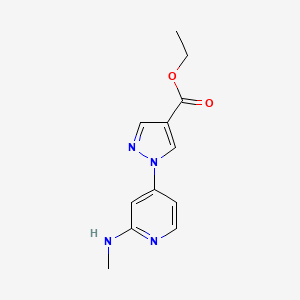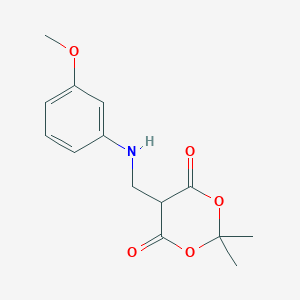
2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride
Descripción general
Descripción
2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Material Science
Scintillation Materials : Research on plastic scintillators, which are essential for radiation detection, explores the use of oxazole derivatives for enhancing the luminescent properties of these materials. Oxazole compounds, such as 2,5-diphenyloxazole and its derivatives, have been identified as potent luminescent activators in scintillation materials based on polymethyl methacrylate. These findings underline the potential of oxazole derivatives in improving the efficiency and stability of scintillators, which are crucial in various scientific and industrial applications involving radiation detection and measurement (Salimgareeva & Kolesov, 2005).
Therapeutic Research
Anticancer and Antimicrobial Agents : Oxazole scaffolds are integral to a myriad of compounds with significant therapeutic potentials, such as anticancer and antimicrobial agents. The flexibility of oxazole for various molecular targets makes it an attractive scaffold for the development of new therapeutic agents. This is highlighted in the review of patents focusing on the biological potential of oxazoles, which covers therapeutic applications and the techniques employed for their evaluation. The structural versatility of oxazole allows for the creation of derivatives with wide-ranging pharmacological profiles, emphasizing its importance in drug discovery and development (Kaur et al., 2018).
Chemical Synthesis and Reactivity
Synthetic Pathways and Reactivity : The synthesis and transformation of oxazole derivatives, including the exploration of their chemical and biological properties, are critical areas of research. Oxazole compounds serve as key intermediates and structural components in the synthesis of a wide array of heterocyclic compounds. These endeavors are crucial for developing novel materials and bioactive molecules, showcasing the utility of oxazole derivatives in synthetic organic chemistry and material science. The review on the synthesis and application of phosphorylated oxazole derivatives illustrates the broad utility of oxazole chemistry in creating compounds with varied biological activities and applications in different research fields (Abdurakhmanova et al., 2018).
Mecanismo De Acción
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets . These targets often include various enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . This can result in a wide range of biological effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biochemical pathways . These can include pathways related to inflammation, cancer, diabetes, obesity, and more . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-[3-(1,3-oxazol-2-yl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c12-5-4-9-2-1-3-10(8-9)11-13-6-7-14-11;/h1-3,6-8H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFFLWQSCAFQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CO2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)


![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)









